2-Amino-3-methyl-6-nitrobenzoic acid
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Overview
Description
2-Amino-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-6-nitrobenzoic acid typically involves nitration and amination reactions. One common method is the nitration of 3-methylbenzoic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like Pd/C and hydrogen gas (H2) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-Amino-3-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-methyl-6-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: The compound is employed in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-6-nitrobenzoic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2-Amino-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 2-Methyl-3-nitrobenzoic acid
- 3-Methyl-6-nitrobenzoic acid
Comparison: 2-Amino-3-methyl-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-3-nitrobenzoic acid, the presence of the methyl group in this compound enhances its lipophilicity and may affect its biological activity. Similarly, the position of the nitro group in 2-Amino-5-nitrobenzoic acid alters its electronic properties and reactivity .
Properties
Molecular Formula |
C8H8N2O4 |
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Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-3-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
IPEVYDVXDNHZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Origin of Product |
United States |
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